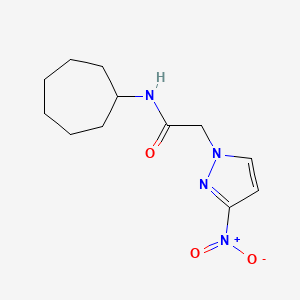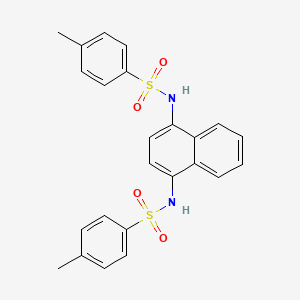
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as CHIR-090, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and carcinogenesis.
作用机制
The Wnt/β-catenin signaling pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. In the absence of Wnt ligands, β-catenin is phosphorylated by GSK-3β and targeted for proteasomal degradation. However, when Wnt ligands bind to their receptors, they activate a signaling cascade that leads to the inhibition of GSK-3β and the stabilization of β-catenin. The accumulated β-catenin then translocates into the nucleus and interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes. N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide inhibits GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of β-catenin and promoting its accumulation in the cytoplasm and nucleus.
Biochemical and Physiological Effects:
This compound has been shown to promote the differentiation of human embryonic stem cells (hESCs) into cardiomyocytes, hepatocytes, and pancreatic β-cells. It has also been used to induce the regeneration of damaged tissues, such as the liver, lung, and spinal cord. In addition, this compound has been shown to inhibit the growth and invasion of various cancer cells, including colon, breast, and prostate cancer cells. However, the effects of this compound on normal tissues and organs have not been fully elucidated.
实验室实验的优点和局限性
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a highly specific and potent inhibitor of GSK-3β, with an IC50 value of 15 nM. It has been extensively used in scientific research to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes. However, this compound has some limitations for lab experiments. First, it has poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Second, it has a short half-life in vivo, which may limit its therapeutic potential. Third, it may have off-target effects on other kinases or proteins, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research and development of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide. First, the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability, may enhance its therapeutic potential. Second, the identification of its off-target effects and potential toxicity may improve its safety profile. Third, the combination of this compound with other drugs or therapies may enhance its efficacy in the treatment of various diseases. Fourth, the development of novel derivatives or analogs of this compound may lead to the discovery of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway.
合成方法
The synthesis of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves the condensation of 3-nitro-1H-pyrazole-1-carboxylic acid with cycloheptylamine, followed by the reaction with ethyl chloroacetate. The final product is obtained after several purification steps, including column chromatography and recrystallization. The purity of this compound can be determined by HPLC and NMR spectroscopy.
科学研究应用
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been widely used as a research tool to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes, including stem cell differentiation, tissue regeneration, and cancer development. It has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), a key regulator of the Wnt/β-catenin pathway, by binding to its ATP-binding site. By blocking the phosphorylation of β-catenin, this compound promotes its accumulation in the cytoplasm and nucleus, leading to the activation of Wnt target genes.
属性
IUPAC Name |
N-cycloheptyl-2-(3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-12(13-10-5-3-1-2-4-6-10)9-15-8-7-11(14-15)16(18)19/h7-8,10H,1-6,9H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZIKNVHWNPJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine dihydrochloride](/img/structure/B6059309.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-imidazol-2-ylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B6059321.png)

![5-(1-benzofuran-2-yl)-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6059338.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide](/img/structure/B6059341.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)
![2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6059355.png)
![4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B6059358.png)
![N-(tert-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6059368.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)

